![molecular formula C21H24N2O5S B2421932 8-Benzoyl-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903254-82-0](/img/structure/B2421932.png)
8-Benzoyl-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “8-Benzoyl-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a similar compound, “8-[(4-Fluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane”, has been reported . It has a molecular formula of C20H23FN2O6S2, an average mass of 470.535 Da, and a monoisotopic mass of 470.098145 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “8-[(4-Fluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane”, have been reported . It has a density of 1.5±0.1 g/cm3, a boiling point of 638.0±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.9 mmHg at 25°C .Applications De Recherche Scientifique
Synthesis and Potential Therapeutic Applications
Synthesis and Antihypertensive Activity : A study explored the synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions, including those similar to 8-Benzoyl-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane, demonstrating potential as antihypertensive agents. These compounds were found to exhibit alpha-adrenergic blocking properties, useful in treating hypertension (Caroon et al., 1981).
Anticonvulsant Properties : Research involving derivatives of 1,3-diazaspiro[4.5]decane-2,4-dione revealed significant anticonvulsant effects, comparable to standard drugs like phenytoin. This points towards the potential of similar structures, like the compound , in anticonvulsant therapies (Madaiah et al., 2012).
Hypoglycemic Activity : A study on spiroimidazolidine-2,4-diones, which share structural similarities with 8-Benzoyl-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane, revealed promising hypoglycemic effects. This could indicate potential applications in diabetes management (Iqbal et al., 2012).
Chemical and Physical Properties
Supramolecular Arrangements : Studies on cyclohexane-5-spirohydantoin derivatives, which are structurally related to the compound , have provided insights into their molecular structure and crystal structure. These findings are crucial for understanding the compound's potential in various applications, including drug design (Graus et al., 2010).
Crystal Packing Preferences : Research on spirohydantoin derivatives, including those similar to the compound , has explored their conformational and crystal packing preferences. Such studies are essential for predicting and manipulating the compound's behavior in different environments (Lazić et al., 2022).
Industrial Applications
- Corrosion Inhibition : A study on spirocyclopropane derivatives, which bear resemblance to the structure of the compound , showed that these compounds can be effective corrosion inhibitors. This suggests potential industrial applications for 8-Benzoyl-4-[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane in protecting metals in acidic environments (Chafiq et al., 2020).
Mécanisme D'action
Target of Action
The primary target of this compound is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component in the necroptosis signaling pathway, a type of programmed cell death involved in various pathophysiological disorders .
Mode of Action
The compound interacts with RIPK1 by inserting its benzyl groups into a deep hydrophobic pocket of the kinase, forming T-shaped π–π interactions with His136 . This interaction inhibits the kinase’s activity, thereby disrupting the necroptosis signaling pathway .
Biochemical Pathways
The inhibition of RIPK1 disrupts the necroptosis signaling pathway, which involves a series of biochemical reactions leading to programmed cell death . This disruption can affect downstream effects such as inflammatory responses, immune-stress responses, and organ injury .
Result of Action
The inhibition of RIPK1 by this compound can lead to a reduction in necroptosis, potentially alleviating symptoms in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Propriétés
IUPAC Name |
[4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-27-18-7-9-19(10-8-18)29(25,26)23-15-16-28-21(23)11-13-22(14-12-21)20(24)17-5-3-2-4-6-17/h2-10H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SETIDBHNDDITDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.